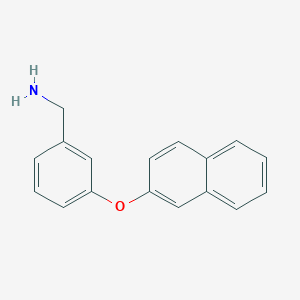

3-(2-Naphthyloxy)benzylamine

Overview

Description

Synthesis Analysis

The synthesis of benzylamines, which 3-(2-Naphthyloxy)benzylamine is a type of, can be achieved through several methods. One common industrial method involves the reaction of benzyl chloride and ammonia . Another method involves the reduction of nitriles and amides with LiAlH4 . The S N 2 displacement with CN- followed by reduction can convert an alkyl halide into a primary alkylamine having an additional carbon atom .

Chemical Reactions Analysis

Benzylamines, such as this compound, can undergo various chemical reactions. They can react with acids to form acid-base salts, and they can react with electrophiles in many polar reactions . They are also good nucleophiles in S N 2 reactions .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on 2-naphthyloxy derivatives of N,N-substituted acetamides, related to 3-(2-naphthyloxy)benzylamine, has shown that these compounds possess significant antiamnesic activity, with certain compounds demonstrating potent effects in neuropsychopharmacological studies, including memory enhancement comparable to known nootropic agents like piracetam (Piplani et al., 2004).

Oxidative Coupling in Synthesis

A study on the oxidative coupling of 2-naphthol and 2-naphthylamine using copper(II) chloride in the presence of benzylamine has contributed to the synthesis of complex organic compounds. This process yielded significant compounds like 2-amino-2′-hydroxy-1,1′-binaphthyl, demonstrating the potential of these reactions in synthetic chemistry (Smrčina et al., 1991).

Photovoltaic Cells Improvement

Benzylamine, a compound structurally related to this compound, has been used as a surface passivation molecule in the development of perovskite solar cells. This modification enhanced the moisture-resistance and electronic properties of the perovskites, leading to solar cells with high efficiency and stability (Wang et al., 2016).

Heterocyclic Compounds Synthesis

The synthesis and investigation of heterocyclic compounds like naphtho[2,1-d]oxazoles and benzo[c]phenoxazines, involving benzylamines, have shown potential applications in organic light-emitting diode technology. These compounds exhibit favorable fluorescence emission and electrochemical properties, suggesting their use as electron-transporting materials (Prasad et al., 2016).

Analysis of Industrial Effluents

Research involving the analysis of highly water-soluble benzene- and naphthalenesulfonates in industrial effluents, which are widely used in various industries, highlights the environmental and analytical significance of compounds related to this compound. This study developed a solid-phase extraction procedure followed by ion-pair chromatography/electrospray-mass spectrometry, providing crucial insights into the environmental impact of these compounds (Alonso et al., 1999).

Safety and Hazards

properties

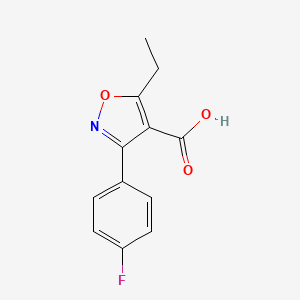

IUPAC Name |

(3-naphthalen-2-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-12-13-4-3-7-16(10-13)19-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZMEULKFVNNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)